2,2-diphenyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-diphenyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide is a complex organic compound that features a unique combination of aromatic rings and heterocyclic structures. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2,2-diphenyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of thiosemicarbazides using tosyl chloride and pyridine . The subsequent steps include the introduction of the phenyl groups and the acetamide moiety under controlled conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2,2-diphenyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of aromatic rings and the oxadiazole moiety. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2-diphenyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities, such as antiviral and anticancer properties, are of significant interest.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2,2-diphenyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
2,2-diphenyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide can be compared with other similar compounds, such as:
Imidazole derivatives: Known for their broad range of biological activities.
Indole derivatives: Possess diverse biological and clinical applications.
Thiazole derivatives: Exhibit various biological activities, including antimicrobial and antitumor properties. The uniqueness of this compound lies in its specific combination of aromatic and heterocyclic structures, which may confer unique chemical and biological properties.
Properties
CAS No. |
1018143-43-5 |
---|---|
Molecular Formula |
C24H21N3O2 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
2,2-diphenyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide |
InChI |
InChI=1S/C24H21N3O2/c28-24(22(18-10-4-1-5-11-18)19-12-6-2-7-13-19)25-17-16-21-26-23(27-29-21)20-14-8-3-9-15-20/h1-15,22H,16-17H2,(H,25,28) |
InChI Key |
DFYGWSZCCXWAGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.